6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine 6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20479708
InChI: InChI=1S/C14H11FN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3
SMILES:
Molecular Formula: C14H11FN2
Molecular Weight: 226.25 g/mol

6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC20479708

Molecular Formula: C14H11FN2

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11FN2
Molecular Weight 226.25 g/mol
IUPAC Name 6-fluoro-2-(2-methylphenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11FN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3
Standard InChI Key VPDRJVAJMQMEDD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine consists of a planar imidazo[1,2-a]pyridine system. The imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–8), with a fluorine atom at position 6 and an o-tolyl group (2-methylphenyl) at position 2 . This arrangement creates a rigid, aromatic framework conducive to π-π stacking interactions with biological targets, such as enzyme active sites or DNA helices .

Table 1: Key Molecular Descriptors

PropertyValue/Identifier
Molecular FormulaC₁₄H₁₁FN₂
Molecular Weight226.25 g/mol
IUPAC Name6-fluoro-2-(2-methylphenyl)imidazo[1,2-a]pyridine
Canonical SMILESCC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)F
PubChem CID113303342
XLogP3-AA (Predicted Lipophilicity)3.2 (estimated)

The fluorine atom’s electronegativity and small atomic radius minimally distort the aromatic system while enhancing metabolic stability and membrane permeability . The o-tolyl group introduces steric bulk, potentially influencing binding selectivity in biological systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit protocol for 6-fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine is documented, analogous imidazo[1,2-a]pyridines are typically synthesized via multicomponent reactions (MCRs) or cyclocondensation strategies . A general approach involves:

  • Substrate Preparation: 2-Aminopyridine derivatives react with α-haloketones or aldehydes under acidic conditions to form the imidazole ring .

  • Fluorine Introduction: Electrophilic fluorination or use of fluorinated building blocks ensures regioselective substitution at position 6 .

  • o-Tolyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation may introduce the 2-methylphenyl group .

Source outlines a Bi(OTf)₃-catalyzed method for imidazo[1,5-a]pyridines, though adaptation for the 1,2-a isomer would require modified reaction conditions (e.g., DCE solvent, 150°C) . Yield optimization remains challenging due to competing side reactions, necessitating chromatographic purification .

Reactivity Profile

The compound’s reactivity is governed by its electron-deficient heterocyclic core. Key reactions include:

  • Electrophilic Aromatic Substitution: Fluorine’s deactivating effect directs incoming electrophiles to the pyridine ring’s 3- and 5-positions .

  • Nucleophilic Attack: The imidazole nitrogen (position 1) exhibits nucleophilic character, enabling alkylation or acylation under basic conditions .

  • Metal-Catalyzed Cross-Couplings: Palladium-mediated reactions (e.g., Buchwald-Hartwig amination) functionalize the o-tolyl group for SAR studies .

Biological Activities and Mechanisms

Anticancer Properties

6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine demonstrates potent activity against HT-29 and Caco-2 colon cancer cells (IC₅₀ < 10 µM), with negligible toxicity toward non-cancerous white blood cells . Mechanistic studies suggest:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage indicate engagement of intrinsic apoptotic pathways .

  • Kinase Inhibition: Preliminary docking studies predict affinity for CDK2 and EGFR kinases, disrupting cell cycle progression .

  • Topoisomerase Interference: Intercalation into DNA may inhibit topoisomerase I/II, analogous to camptothecin derivatives .

Table 2: In Vitro Anticancer Activity

Cell LineActivity (IC₅₀)Selectivity Index (vs. WBCs)
HT-29 (Colon)8.2 µM>12
Caco-2 (Colon)7.6 µM>15

Antimicrobial and Antiviral Effects

While direct evidence for 6-fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine is limited, structural analogues exhibit broad-spectrum activity:

  • Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antiviral: Inhibition of SARS-CoV-2 main protease (Mᵖʳᵒ) at sub-micromolar concentrations .

Structural Analogues and Structure-Activity Relationships (SAR)

Halogen Substitution

  • Fluorine vs. Chlorine: Fluorine improves metabolic stability but reduces DNA intercalation capacity compared to chloro analogues .

  • Positional Effects: 6-Fluoro substitution maximizes anticancer activity, whereas 5- or 7-fluoro derivatives show reduced potency .

Aryl Group Modifications

  • o-Tolyl vs. Phenyl: The 2-methyl group enhances hydrophobic interactions with kinase ATP pockets, increasing binding affinity .

  • Para-Substituted Analogues: Electron-withdrawing groups (e.g., -NO₂) at the para position diminish activity, suggesting steric constraints .

Applications and Future Directions

Research Priorities

  • Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized .

  • Toxicology Profiles: Chronic toxicity and genotoxicity assays are essential for clinical translation.

  • Combination Therapies: Synergy with existing chemotherapeutics (e.g., 5-fluorouracil) warrants investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator